molecular formula C12H15N3O2S2 B8061303 3-(4-(Methylsulfonyl)piperazin-1-yl)benzo[d]isothiazole

3-(4-(Methylsulfonyl)piperazin-1-yl)benzo[d]isothiazole

Cat. No. B8061303
M. Wt: 297.4 g/mol
InChI Key: LPOGLSYQBISWGK-UHFFFAOYSA-N
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Description

“3-(4-(Methylsulfonyl)piperazin-1-yl)benzo[d]isothiazole” is a structurally modified derivative of 3-(Piperazin-1-yl)-1,2-benzothiazole . It’s a hybrid compound consisting of isothiazole and piperazine moieties . This compound is prevalent in the biomedical sector and is widely employed for various applications .


Synthesis Analysis

The compound has been synthesized through a multi-step procedure . The structures of the synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .


Molecular Structure Analysis

The molecular formula of the compound is C12H15N3O2S2 and it has a molecular weight of 297.40 g/mol .


Chemical Reactions Analysis

The synthesized compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5). One of the compounds showed two violations, whereas the others complied with RO5 .


Physical And Chemical Properties Analysis

The compound is a white crystalline solid with a melting point of 160–162°C .

Mechanism of Action

The derivatives of 3-(Piperazin-1-yl)-1,2-benzothiazole, which includes “3-(4-(Methylsulfonyl)piperazin-1-yl)benzo[d]isothiazole”, act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Future Directions

The future directions for this compound could involve further exploration of its biomedical applications, given its wide range of potential uses . Additionally, more research could be conducted to improve the synthesis process and to further understand its mechanism of action .

properties

IUPAC Name

3-(4-methylsulfonylpiperazin-1-yl)-1,2-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S2/c1-19(16,17)15-8-6-14(7-9-15)12-10-4-2-3-5-11(10)18-13-12/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPOGLSYQBISWGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=NSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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